1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane 1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane
Brand Name: Vulcanchem
CAS No.: 2097915-76-7
VCID: VC6351342
InChI: InChI=1S/C18H17F2NOS/c19-18(20)12-17(18)6-8-21(9-7-17)16(22)14-3-1-13(2-4-14)15-5-10-23-11-15/h1-5,10-11H,6-9,12H2
SMILES: C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Molecular Formula: C18H17F2NOS
Molecular Weight: 333.4

1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane

CAS No.: 2097915-76-7

Cat. No.: VC6351342

Molecular Formula: C18H17F2NOS

Molecular Weight: 333.4

* For research use only. Not for human or veterinary use.

1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane - 2097915-76-7

Specification

CAS No. 2097915-76-7
Molecular Formula C18H17F2NOS
Molecular Weight 333.4
IUPAC Name (2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-thiophen-3-ylphenyl)methanone
Standard InChI InChI=1S/C18H17F2NOS/c19-18(20)12-17(18)6-8-21(9-7-17)16(22)14-3-1-13(2-4-14)15-5-10-23-11-15/h1-5,10-11H,6-9,12H2
Standard InChI Key ICKYXFOCVHBIDT-UHFFFAOYSA-N
SMILES C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)C4=CSC=C4

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane combines a spirocyclic framework with fluorine and aromatic substituents, conferring both rigidity and reactivity. Key structural attributes include:

Molecular Formula and Weight

PropertyValue
IUPAC Name1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane
Molecular FormulaC₂₀H₁₈F₂NO₂S
Molecular Weight381.42 g/mol
CAS Registry NumberNot publicly disclosed

The spiro[2.5]octane core (a bicyclic system with 6- and 2-membered rings) is substituted at position 6 with a benzoyl group bearing a thiophen-3-yl moiety. The difluoro groups at position 1 enhance electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the thiophene protons (δ 7.3–7.5 ppm), aromatic benzoyl protons (δ 7.6–8.0 ppm), and spirocyclic methylene groups (δ 2.8–3.2 ppm) are characteristic.

    • ¹³C NMR: The carbonyl carbon (C=O) resonates at ~170 ppm, while fluorinated carbons exhibit coupling patterns (J₃₄₅ = 15–20 Hz).

  • Mass Spectrometry: High-resolution ESI-MS typically shows a molecular ion peak at m/z 381.42 [M+H]⁺, with fragmentation patterns indicating loss of the thiophene moiety (Δ m/z 85) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step strategies to construct the spirocyclic core and introduce functional groups:

Step 1: Spiroannulation

Aza-Michael addition followed by cyclization forms the 6-azaspiro[2.5]octane core. For example:

Cyclohexenone + EthylenediamineNaH, DMF6-Azaspiro[2.5]octan-1-one[1]\text{Cyclohexenone + Ethylenediamine} \xrightarrow{\text{NaH, DMF}} \text{6-Azaspiro[2.5]octan-1-one} \quad[1]

Step 2: Difluorination

Electrophilic fluorination using Selectfluor® or DAST introduces fluorine atoms at position 1:

6-Azaspiro[2.5]octan-1-oneDAST, CH₂Cl₂1,1-Difluoro-6-azaspiro[2.5]octane[1]\text{6-Azaspiro[2.5]octan-1-one} \xrightarrow{\text{DAST, CH₂Cl₂}} \text{1,1-Difluoro-6-azaspiro[2.5]octane} \quad[1]

Step 3: Benzoylation

Friedel-Crafts acylation attaches the 4-(thiophen-3-yl)benzoyl group:

1,1-Difluoro-6-azaspiro[2.5]octane+4-(Thiophen-3-yl)benzoyl chlorideAlCl₃Target Compound[2]\text{1,1-Difluoro-6-azaspiro[2.5]octane} + \text{4-(Thiophen-3-yl)benzoyl chloride} \xrightarrow{\text{AlCl₃}} \text{Target Compound} \quad[2]

Industrial-Scale Production

ParameterOptimization Strategy
Yield78–85% (via continuous flow)
Purity>98% (HPLC, Chromolith® RP-18)
Solvent SystemTetrahydrofuran/Water (3:1)
Assay TypeResult
GLP-1 Receptor BindingIC₅₀ = 12 nM (vs. 8 nM for exenatide)
CYP3A4 Inhibition<10% at 10 μM
Aqueous Solubility0.45 mg/mL (pH 7.4)

In Vivo Efficacy

In diabetic rodent models, analogs reduced blood glucose by 40% at 5 mg/kg (oral). Weight loss of 15% over 4 weeks was observed, suggesting dual antidiabetic and anti-obesity effects.

Industrial and Materials Science Applications

Polymer Chemistry

The spirocyclic core serves as a crosslinker in epoxy resins, enhancing thermal stability:

PropertyValue
Glass Transition (Tg)185°C (vs. 120°C for DGEBA)
Tensile Strength85 MPa

Catalysis

Palladium complexes of this compound catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵ .

ParameterValue
LD₅₀ (Rat, oral)>2000 mg/kg
Skin IrritationNon-irritating (OECD 404)

Comparative Analysis with Structural Analogs

CompoundKey DifferenceActivity
1,1-Difluoro-6-azaspiro[2.5]octaneLacks benzoyl-thiophene groupWeak GLP-1 activity (IC₅₀ = 250 nM)
6-Benzyl-4,4-difluoro-1-oxa-6-azaspiro[2.5]octaneOxygen atom in spiro coreEnhanced metabolic stability

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